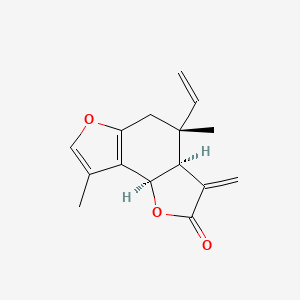

Isolinderalactone

Übersicht

Beschreibung

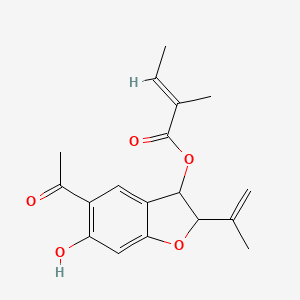

Isolinderalactone is a sesquiterpene lactone compound isolated from the root extracts of Lindera aggregata, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-proliferative, and anti-metastatic properties .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Ausgangsmaterial für die Synthese neuer Verbindungen verwendet.

Biologie: Wird auf seine Rolle bei der Modulation zellulärer Prozesse und Signalwege untersucht.

Medizin: Zeigt Antikrebsaktivitäten durch Induktion von Apoptose, Autophagie und Zellzyklusarrest in verschiedenen Krebszelllinien

Industrie: Potenzielle Anwendungen bei der Entwicklung von Antikrebsmitteln und entzündungshemmenden Mitteln.

5. Wirkmechanismus

Isolinderalacton übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Induktion von Apoptose: Es induziert Apoptose durch Hochregulierung von pro-apoptotischen Proteinen und Herunterregulierung von anti-apoptotischen Proteinen.

Aktivierung der Autophagie: Es aktiviert die Autophagie durch Erhöhung der Spiegel von LC3B und anderen Autophagie-assoziierten Proteinen.

Zellzyklusarrest: Es induziert Zellzyklusarrest in der G2/M-Phase durch Hemmung von Cyclin B und anderen Zellzyklusregulatoren.

Erzeugung reaktiver Sauerstoffspezies (ROS): Es erhöht die ROS-Spiegel, was zu oxidativem Stress und Aktivierung des MAPK-Signalwegs führt

Wirkmechanismus

Target of Action

Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .

Mode of Action

This compound interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .

Result of Action

This compound’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit this compound toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of this compound.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Isolinderalactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, which is pivotal in inflammatory responses and cancer progression . Additionally, this compound induces apoptosis and autophagy in colorectal cancer cells by modulating the expression of cyclin B, p-cdc2, p-cdc25c, and p21 .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, this compound induces G2/M phase arrest, apoptosis, and autophagy. It achieves this by up-regulating the expression of cleaved-caspase-9 and -3 and increasing the levels of LC3B . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and enhances the accumulation of reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the IL-6/STAT3 signaling pathway, thereby reducing inflammation and cancer cell proliferation . Additionally, this compound induces apoptosis through the mitochondrial pathway by up-regulating cleaved-caspase-9 and -3 . It also activates the MAPK pathway via ROS-mediated signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been observed to be stable and effective in inhibiting the IL-6/STAT3 pathway over extended periods . Long-term studies have shown that this compound maintains its ability to induce apoptosis and autophagy in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against liver injury induced by oxaliplatin . Higher doses may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclin B, p-cdc2, and p-cdc25c, influencing cell cycle regulation . Additionally, this compound affects metabolic flux and metabolite levels by modulating the MAPK pathway and ROS accumulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its biological activity

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Isolinderalacton kann durch verschiedene organische Syntheseverfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion der Verbindung aus den Wurzelextrakten von Lindera aggregata unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um Isolinderalacton zu isolieren und zu reinigen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Isolinderalacton beinhaltet typischerweise die großtechnische Extraktion aus Lindera aggregata-Wurzeln. Die Wurzeln werden getrocknet, gemahlen und mit Lösungsmitteln extrahiert. Der Extrakt wird dann durch Techniken wie Säulenchromatographie und Kristallisation gereinigt, um Isolinderalacton in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isolinderalacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von oxidierten Derivaten mit veränderten biologischen Aktivitäten.

Reduktion: Reduzierte Formen mit modifizierten chemischen Eigenschaften.

Substitution: Substituierte Derivate mit potenziellen neuen Anwendungen.

Vergleich Mit ähnlichen Verbindungen

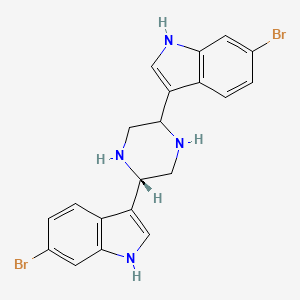

Isolinderalacton ist aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele einzigartig. Ähnliche Verbindungen umfassen:

Linderalacton: Ein weiteres Sesquiterpenlacton mit ähnlichen entzündungshemmenden Eigenschaften.

Costunolid: Ein Sesquiterpenlacton, das für seine Antikrebsaktivitäten bekannt ist.

Parthenolid: Ein Sesquiterpenlacton mit entzündungshemmenden und Antikrebsaktivitäten.

Isolinderalacton zeichnet sich durch seine Fähigkeit aus, Apoptose, Autophagie und Zellzyklusarrest über ROS-vermittelte Signalwege zu induzieren, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in Medizin und Industrie macht .

Eigenschaften

IUPAC Name |

(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZIFOKTSURLNL-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

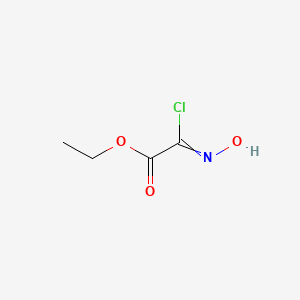

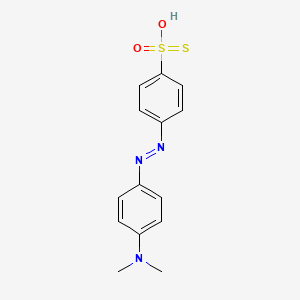

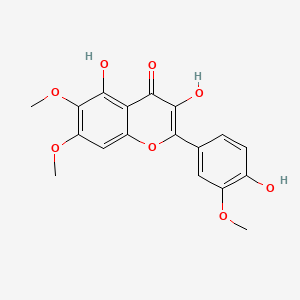

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

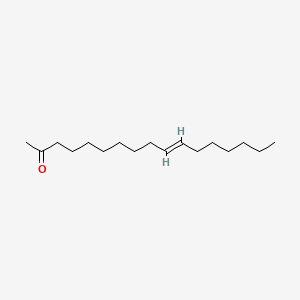

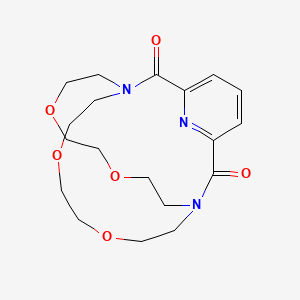

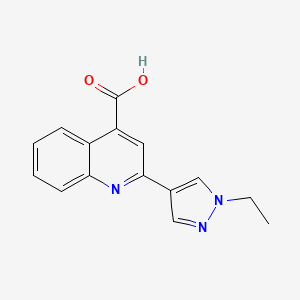

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(18E)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1236911.png)